Oxymetazoline hydrochloride

Adrenergic Pharmacology Radioligand Binding Receptor Selectivity

Select Oxymetazoline HCl (CAS 2315-02-8) for R&D and formulation where rapid onset (25 s) and prolonged 8–12 h decongestion are critical. Unlike naphazoline, tetrahydrozoline, or xylometazoline, this imidazoline derivative provides superior α1A-adrenoceptor affinity, lower α2B engagement, and demonstrable anti-inflammatory activity—enabling once-daily nasal sprays and rosacea cream (1%) development. Available as a USP reference standard (98.5%–101.5%) with validated HPLC methods for ANDA batch release. Eliminate receptor-profile variability—standardize with oxymetazoline hydrochloride.

Molecular Formula C16H24N2O.ClH
C16H25ClN2O
Molecular Weight 296.83 g/mol
CAS No. 2315-02-8
Cat. No. B000466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymetazoline hydrochloride
CAS2315-02-8
SynonymsHydrochloride, Oxymetazoline
Oxymetazoline
Oxymetazoline Hydrochloride
Molecular FormulaC16H24N2O.ClH
C16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H
InChIKeyBEEDODBODQVSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxymetazoline Hydrochloride (CAS 2315-02-8): Scientific Sourcing and Pharmacological Benchmarking


Oxymetazoline hydrochloride is a synthetic imidazoline derivative that functions as a sympathomimetic amine with direct agonist activity at both alpha-1 and alpha-2 adrenergic receptors [1]. It is widely employed as a topical vasoconstrictor in nasal decongestant formulations and ophthalmic preparations. Its pharmacological profile is distinguished from earlier imidazoline derivatives by a combination of longer duration of action, distinct receptor subtype selectivity, and demonstrable anti-inflammatory properties [2][3].

Why Generic Substitution of Oxymetazoline Hydrochloride Without Characterization Data Is High Risk


Although several imidazoline derivatives (e.g., naphazoline, tetrahydrozoline, xylometazoline) are commercially available under the broad class of 'topical decongestants,' they are not scientifically interchangeable. Substitution without verification of receptor binding profiles, elimination half-life, or pharmacopeial purity introduces significant confounding variables in both preclinical research and industrial formulation [1]. Specifically, oxymetazoline hydrochloride demonstrates quantifiably higher affinity at the alpha-1A adrenoceptor but lower affinity at the alpha-2B adrenoceptor compared to xylometazoline, and a uniquely extended elimination half-life compared to tetrahydrozoline [2][3]. These molecular distinctions translate into meaningful differences in both in vitro functional responses and in vivo duration of action.

Oxymetazoline Hydrochloride Quantitative Differentiation: Head-to-Head Evidence vs. Xylometazoline, Tetrahydrozoline, and Naphazoline


Oxymetazoline vs. Xylometazoline: Divergent Receptor Subtype Affinity and Functional Potency in Transfected HEK293 Cells

In a direct head-to-head radioligand competition study using transfected HEK293 cells expressing human alpha-adrenoceptor subtypes, oxymetazoline demonstrated a significantly higher affinity at the alpha-1A adrenoceptor compared to xylometazoline, but a significantly lower affinity at the alpha-2B adrenoceptor [1]. Functional Ca2+ signal assays further revealed that oxymetazoline was significantly more potent than xylometazoline as a full agonist at alpha-2B adrenoceptors [1].

Adrenergic Pharmacology Radioligand Binding Receptor Selectivity Imidazoline Derivatives

Extended Duration of Action: Oxymetazoline vs. Naphazoline and Tetrahydrozoline in Clinical Pharmacology

Among the imidazoline derivatives used as nasal decongestants, oxymetazoline exhibits the longest objective duration of action at 8–12 hours, compared to 6–10 hours for xylometazoline, 4–8 hours for tetrahydrozoline, and 2–6 hours for naphazoline [1]. This extended duration is corroborated by the compound's elimination half-life of 5–8 hours, which is intermediate between tetrahydrozoline (2–4 hours) and xylometazoline (10–12 hours) [2].

Pharmacodynamics Nasal Decongestant Duration of Action Clinical Comparison

Subjective Onset of Action: Oxymetazoline vs. Xylometazoline in Human Studies

In a comprehensive comparative review of imidazoline derivatives, oxymetazoline demonstrated a notably faster subjective onset of decongestant action at approximately 25 seconds post-application, compared to 1–2 minutes for xylometazoline, despite both compounds sharing an identical objective onset range of 5–10 minutes [1].

Pharmacodynamics Onset of Action Nasal Decongestant Subjective Response

Additional Pharmacological Properties: Anti-inflammatory and Antiviral Activity Not Observed with Earlier Imidazolines

Oxymetazoline is distinguished from naphazoline and tetrahydrozoline by the presence of both anti-inflammatory and antiviral activity, properties that are not exhibited by these earlier imidazoline derivatives. Xylometazoline shares antioxidant activity with oxymetazoline but lacks demonstrable anti-inflammatory or antiviral effects [1].

Anti-inflammatory Antiviral Imidazoline Derivatives Pharmacological Profiling

USP Monograph Purity Specification: Oxymetazoline Hydrochloride vs. Unspecified Generic Imidazolines

The United States Pharmacopeia (USP) monograph for oxymetazoline hydrochloride establishes a defined purity acceptance criterion of not less than 98.5% and not more than 101.5% C16H24N2O·HCl, calculated on the dried basis [1]. This provides a verifiable benchmark for procurement of reference standard-grade material, whereas non-pharmacopeial imidazoline derivatives may lack such rigorously defined purity specifications.

Analytical Chemistry Pharmacopeial Standards Quality Control Purity Specification

Oxymetazoline Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Nasal Decongestant Formulation Development Requiring Extended Duration and Rapid Subjective Onset

Based on quantitative evidence demonstrating an 8–12 hour duration of action (exceeding naphazoline and tetrahydrozoline) and a subjective onset of 25 seconds (faster than xylometazoline's 1–2 minutes), oxymetazoline hydrochloride is the preferred active pharmaceutical ingredient for once-daily or twice-daily nasal spray formulations where both prolonged efficacy and rapid perceived relief are design targets [1].

Adrenergic Receptor Pharmacology Studies Requiring Distinct Alpha-1A/Alpha-2B Selectivity

In radioligand binding and functional assays using transfected HEK293 cells, oxymetazoline exhibits a significantly higher affinity at alpha-1A adrenoceptors but lower affinity at alpha-2B adrenoceptors compared to xylometazoline [2]. Researchers investigating differential activation of these specific receptor subtypes should select oxymetazoline when alpha-1A-biased signaling is of interest, or xylometazoline when alpha-2B engagement is the primary endpoint.

Topical Dermatological Research Investigating Anti-inflammatory Mechanisms

Unlike naphazoline and tetrahydrozoline, oxymetazoline possesses demonstrable anti-inflammatory activity in addition to its vasoconstrictive effects [1]. This dual-action profile makes it particularly suitable for investigations into conditions where both vascular and inflammatory components contribute to pathology, such as persistent facial erythema associated with rosacea, for which oxymetazoline hydrochloride cream (1% w/w) has been specifically developed.

Analytical Method Development and Pharmaceutical Quality Control Requiring Traceable Reference Standards

Oxymetazoline hydrochloride is available as a USP reference standard with a defined purity specification of 98.5%–101.5% and established chromatographic conditions (HPLC with L9 column packing, 280 nm detection, tailing factor ≤2.0, RSD ≤2.0%) [3]. This enables robust analytical method validation, system suitability testing, and quality control release assays in compliance with regulatory expectations for abbreviated new drug applications (ANDAs) and commercial batch release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxymetazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.